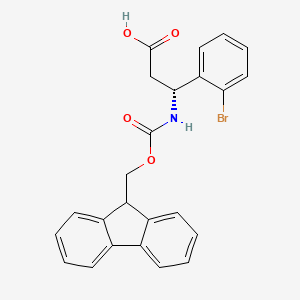
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20BrNO4 and its molecular weight is 466.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid, commonly referred to as Fmoc-L-4-bromophenylalanine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a brominated phenyl moiety. The biological implications of this compound are significant in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C25H22BrNO4
- Molecular Weight : 480.35 g/mol
- CAS Number : 1632296-29-7
- Purity : Typically >95% in commercial preparations.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives of fluorenylmethoxycarbonyl amino acids have been tested against various cancer cell lines, showing significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Fmoc-L-4-bromophenylalanine | MCF-7 (Breast Cancer) | 4.5 | |
| Fmoc-L-Phenylalanine | HCT116 (Colon Cancer) | 5.0 |
The above data suggest that the brominated derivative may enhance the cytotoxicity compared to its non-brominated counterparts.
The mechanism through which this compound exerts its effects appears to involve the modulation of apoptotic pathways. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase cascades and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Pharmacological Applications
Beyond its anticancer properties, the compound's structural attributes make it a candidate for use in drug development as a building block for peptide synthesis. Its ability to form stable linkages with other amino acids allows for the creation of novel peptide sequences that may possess enhanced biological activities.
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the efficacy of several Fmoc-protected amino acids, including this compound), against human breast cancer cell lines. The study demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .
- Peptide Synthesis Research : In another study focusing on peptide synthesis, researchers utilized this compound as a key building block in constructing peptides with enhanced selectivity for specific receptors involved in cancer progression .
特性
IUPAC Name |
(3R)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTFQBWZFOPYGV-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














